An In-depth Technical Guide to Ethyl 3,5-dichloropyrazine-2-carboxylate: A Key Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide to Ethyl 3,5-dichloropyrazine-2-carboxylate: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry, the pyrazine scaffold stands out as a privileged heterocycle, integral to the structure of numerous therapeutic agents. Among the vast array of pyrazine derivatives, Ethyl 3,5-dichloropyrazine-2-carboxylate has emerged as a crucial and versatile building block, particularly in the synthesis of antiviral compounds. Its strategic placement of reactive chloro-substituents, coupled with the activating effect of the ethyl carboxylate group, makes it a highly valuable synthon for the construction of complex molecular architectures. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of Ethyl 3,5-dichloropyrazine-2-carboxylate, offering field-proven insights into its application and handling.
Molecular Architecture and Physicochemical Profile
Ethyl 3,5-dichloropyrazine-2-carboxylate (CAS No. 313339-91-2) is a dichlorinated pyrazine derivative with an ethyl ester functional group at the 2-position.[1] The presence of two nitrogen atoms in the aromatic ring significantly influences its electronic properties, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 313339-91-2 | [1] |
| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1] |
| Molecular Weight | 221.04 g/mol | [1] |
| Purity | ≥97% (typical) | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
| Topological Polar Surface Area (TPSA) | 52.08 Ų | [1] |
| Predicted logP | 1.9601 | [1] |
Note: TPSA and logP are computationally predicted values.
Spectroscopic Characterization (Predicted)
¹H NMR (CDCl₃, predicted):
-
δ 8.6-8.7 ppm (s, 1H): This singlet corresponds to the lone proton on the pyrazine ring (H-6). Its downfield shift is attributed to the deshielding effects of the adjacent nitrogen atom and the chlorine atom.
-
δ 4.4-4.5 ppm (q, J ≈ 7.1 Hz, 2H): This quartet represents the two methylene protons (-CH₂-) of the ethyl group, split by the adjacent methyl protons.
-
δ 1.4-1.5 ppm (t, J ≈ 7.1 Hz, 3H): This triplet corresponds to the three methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.
¹³C NMR (CDCl₃, predicted):
-
δ ~163 ppm: Carbonyl carbon of the ester (C=O).
-
δ ~145-150 ppm: Pyrazine ring carbons attached to chlorine and the ester group.
-
δ ~140-145 ppm: Pyrazine ring carbon bearing the proton.
-
δ ~63 ppm: Methylene carbon of the ethyl ester (-OCH₂-).
-
δ ~14 ppm: Methyl carbon of the ethyl ester (-CH₃).
Infrared (IR) Spectroscopy (predicted):
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic proton.
-
~2980 cm⁻¹: Asymmetric C-H stretching of the ethyl group.
-
~1735 cm⁻¹: Strong C=O stretching of the ester functional group.
-
~1550-1400 cm⁻¹: C=C and C=N stretching vibrations within the pyrazine ring.
-
~1200-1000 cm⁻¹: C-O stretching of the ester.
-
~850-800 cm⁻¹: C-Cl stretching vibrations.
Mass Spectrometry (MS) (predicted): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 220 and a characteristic M+2 peak of approximately 65% the intensity of the M⁺ peak, and an M+4 peak, indicative of the presence of two chlorine atoms. Fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) and subsequent loss of CO.
Synthesis and Manufacturing
The synthesis of Ethyl 3,5-dichloropyrazine-2-carboxylate typically proceeds from its corresponding carboxylic acid, 3,5-dichloropyrazine-2-carboxylic acid. Two primary laboratory-scale methods are commonly employed.
Fischer-Speier Esterification
This classical method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[3][4] In this case, 3,5-dichloropyrazine-2-carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The use of excess ethanol not only serves as a reactant but also as the solvent, driving the equilibrium towards the formation of the ester.[3]
Reaction Scheme:
Fischer-Speier Esterification of 3,5-dichloropyrazine-2-carboxylic acid.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichloropyrazine-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol (10-20 eq) followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq) with cooling.
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Acyl Chloride Formation Followed by Alcoholysis
An alternative, often higher-yielding, method involves the conversion of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with ethanol.[5]
Reaction Workflow:
Two-step synthesis via an acyl chloride intermediate.
Experimental Protocol:
Step 1: Formation of 3,5-Dichloropyrazine-2-carbonyl chloride
-
Reaction Setup: In a fume hood, suspend 3,5-dichloropyrazine-2-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane or toluene.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux for 1-3 hours until the evolution of HCl and SO₂ gases ceases.
-
Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which is often used directly in the next step.
Step 2: Reaction with Ethanol
-
Reaction Setup: Dissolve the crude 3,5-dichloropyrazine-2-carbonyl chloride in an anhydrous, non-protic solvent like dichloromethane or THF under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0°C and add a solution of anhydrous ethanol (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Chemical Reactivity and Reaction Mechanisms
The reactivity of Ethyl 3,5-dichloropyrazine-2-carboxylate is dominated by the electrophilic nature of the pyrazine ring, which is further enhanced by the two electron-withdrawing chlorine atoms and the ethyl carboxylate group. This makes the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
A critical aspect of the reactivity of this molecule is the regioselectivity of nucleophilic attack. For 2-substituted 3,5-dichloropyrazines, the nature of the substituent at the 2-position dictates the site of substitution. Since the ethyl carboxylate group is electron-withdrawing, nucleophilic attack occurs preferentially at the 5-position. This is due to the ability of the electron-withdrawing group to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.
Mechanism of SNAr at the 5-Position:
Preferential nucleophilic attack at the C5 position.
Applications in the Synthesis of Bioactive Molecules
The predictable regioselectivity of Ethyl 3,5-dichloropyrazine-2-carboxylate makes it a valuable precursor in multi-step syntheses. For instance, it can be envisioned as a key intermediate in the synthesis of analogs of the antiviral drug Favipiravir. The synthesis of related compounds often involves the sequential displacement of the chlorine atoms with various nucleophiles.
Handling, Storage, and Safety
As a chlorinated heterocyclic compound, Ethyl 3,5-dichloropyrazine-2-carboxylate should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion: A Cornerstone Synthon
Ethyl 3,5-dichloropyrazine-2-carboxylate represents a cornerstone synthon for the synthesis of a wide range of functionalized pyrazine derivatives. Its well-defined reactivity, particularly the predictable regioselectivity in nucleophilic aromatic substitution reactions, allows for the strategic and controlled introduction of molecular diversity. For researchers and scientists in the field of drug discovery and development, a thorough understanding of the properties and reactivity of this key intermediate is paramount for the successful design and execution of novel synthetic routes to new chemical entities.
References
-
MDPI. Ethyl 3-Chloropyrazine-2-carboxylate. Molbank 2003, 2003, M287. [Link]
-
Chemspace. Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
-
ResearchGate. How can we replace the chlorine atom in 3-chloro-2-carboxylic pyridine with free hydrazine hydrate group?. [Link]
-
PMC. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. [Link]
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
-
ijpsr.com. synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]
- Google Patents. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
- Google Patents.
-
MDPI. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. [Link]
-
PMC. Synthesis and characterization of diacylgermanes: persistent derivatives with superior photoreactivity. [Link]
-
University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
JOCPR. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. [Link]
-
Filo. How does Ethyl alcohol prevent the formation of carbonyl chloride?. [Link]
-
ResearchGate. Synthesis and properties of 2-mono- and 2,3-disubstituted thiochromones. [Link]
-
PubMed. Synthesis and characterization of gamma-N-(2-furoylmethyl)aminobutyric acid. [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Alcohols. [Link]
-
MDPI. Design and Synthesis of Multi-Functional Ligands through Hantzsch Reaction: Targeting Ca 2+ Channels, Activating Nrf2 and Possessing Cathepsin S Inhibitory, and Antioxidant Properties. [Link]
-
Semantic Scholar. Synthesis, Structure, and Biological Activity of the Germanium Dioxide Complex Compound with 2-Amino-3-Hydroxybutanoic Acid. [Link]
